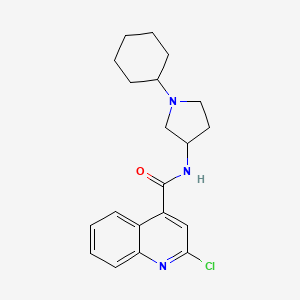![molecular formula C11H14O5S B8754181 Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- CAS No. 71283-66-4](/img/structure/B8754181.png)
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- is a chiral compound with the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . It is known for its optical activity, where the (S) configuration indicates its ability to rotate plane-polarized light in a specific direction . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- typically involves organic synthesis techniques. One common method includes the reaction of 2-hydroxypropanoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful selection of reactants, solvents, and catalysts to optimize yield and purity. Temperature control and reaction time are critical factors in ensuring the efficient production of the compound .
化学反応の分析
Types of Reactions
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used[][3].
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions[][3].
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: Propanoic acid and methanol.
Oxidation: Products vary based on the extent of oxidation[][3].
科学的研究の応用
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s chiral nature also plays a role in its interactions with biological molecules, potentially leading to different effects based on its stereochemistry .
類似化合物との比較
Similar Compounds
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, ®-: The ®-enantiomer of the compound.
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester: An ester with an ethyl group instead of a methyl group.
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, butyl ester: An ester with a butyl group.
Uniqueness
The (S)-enantiomer of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester is unique due to its specific optical activity and potential biological effects. Its chiral nature allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and pharmaceutical applications .
特性
CAS番号 |
71283-66-4 |
|---|---|
分子式 |
C11H14O5S |
分子量 |
258.29 g/mol |
IUPAC名 |
methyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3/t9-/m0/s1 |
InChIキー |
ATFXADBXZLGFJY-VIFPVBQESA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


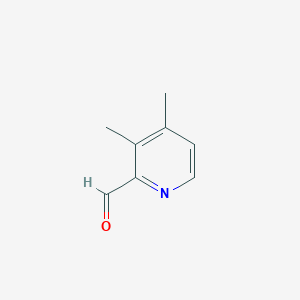
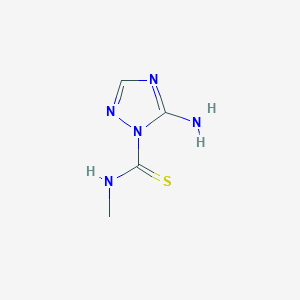
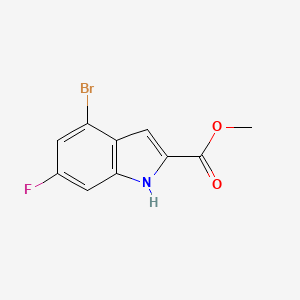
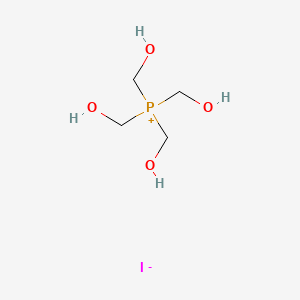
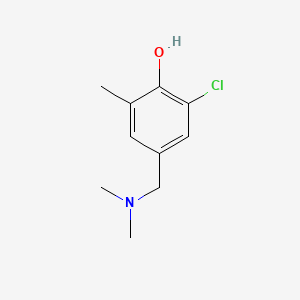
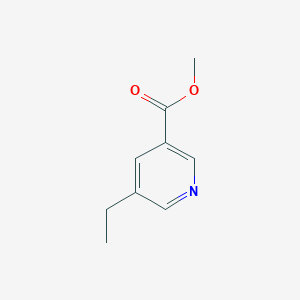
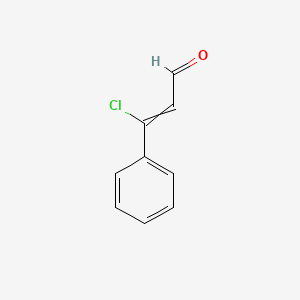
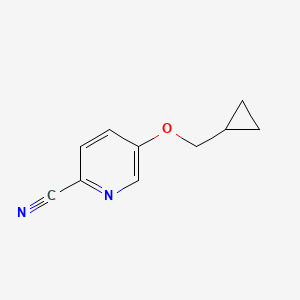
![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B8754168.png)
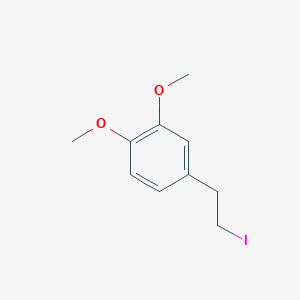
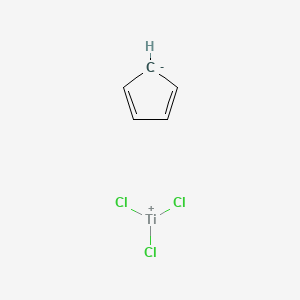
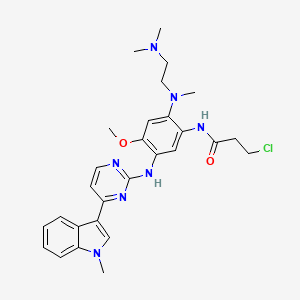
![4-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B8754202.png)
